molecular formula C₂₀H₂₄N₂O₃ B1140994 (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 128241-59-8

(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B1140994
CAS No.: 128241-59-8
M. Wt: 340.42
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Description

The compound "(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol" is a structurally complex bicyclic alkaloid derivative. Its core consists of a rigid 1-azabicyclo[2.2.2]octane scaffold, a bridged tertiary amine system that imparts conformational stability . Key functional groups include:

  • A 3-ethenyl group at position 3 (R-configuration).
  • A (6-methoxyquinolin-4-yl)methyl substituent at position 6, bearing an (R)-hydroxy group.
  • A hydroxyl group at position 3 (S-configuration).

Properties

IUPAC Name

(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-JZOCTASASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258647
Record name Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128241-59-8
Record name Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128241-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinine Derivative Modification

Early routes leveraged quinine or cinchona alkaloids as chiral precursors due to their structural resemblance to the target compound. For example, VulcanChem reports that quinine derivatives are modified through:

  • Selective oxidation of the quinuclidine hydroxyl group.

  • Grignard addition of a 6-methoxyquinoline-methyl moiety.

  • Stereochemical resolution using chiral auxiliaries.

However, this method suffers from low yields (15–22%) due to competing side reactions at the ethenyl group.

Asymmetric Hydrogenation of 3-Quinuclidinone

A patent by CN114437060A describes a scalable asymmetric hydrogenation process using a chiral ruthenium catalyst (RuXY-Diphosphine-bimaH). The synthesis proceeds via:

Step 1: Preparation of 3-Quinuclidinone
3-Quinuclidinone is synthesized from ethyl nipecotate through Dieckmann cyclization, achieving 78% yield under solvent-free conditions.

Step 2: Catalytic Asymmetric Hydrogenation

ParameterValue
CatalystRuXY-Diphosphine-bimaH
Pressure50–100 bar H₂
Temperature40–60°C
SolventMethanol/THF (3:1)
Enantiomeric Excess (ee)98.5%
Yield89%

This method’s efficiency stems from the catalyst’s ability to induce the (3R,4S,6S) configuration while tolerating the 6-methoxyquinoline group.

Kinetic Resolution of Racemic Intermediates

Ji et al. (US 7309699) resolved racemic 3-quinuclidinol using L-tartaric acid, achieving 98% ee but only 20.4% yield. Subsequent functionalization steps include:

  • Mitsunobu reaction to introduce the 6-methoxyquinoline-methyl group.

  • Osmylation for diastereoselective hydroxylation.

This approach is less favored industrially due to material losses during resolution.

Comparative Analysis of Methods

MethodYieldeeScalabilityCost Efficiency
Quinine Modification15–22%90–95%LowModerate
Asymmetric Hydrogenation89%98.5%HighHigh
Kinetic Resolution20.4%98%ModerateLow

The asymmetric hydrogenation route outperforms others in yield and enantioselectivity, making it the preferred industrial method.

Key Research Findings

Solvent-Free Cyclization

Ramadas et al. demonstrated that solvent-free Dieckmann cyclization of ethyl nipecotate increases reaction efficiency (78% yield vs. 65% in toluene). This aligns with green chemistry principles by reducing waste.

Catalyst Optimization

The RuXY-Diphosphine-bimaH catalyst achieves 98.5% ee by stabilizing the transition state through π-π interactions with the quinoline ring. Substituting chloride ligands with triflate improves catalytic turnover by 30%.

Byproduct Formation

Major byproducts include:

  • 3-Epi-quinuclidinol (5–7%): Formed via axial hydroxylation.

  • Quinoline dimerization products (3%): Mitigated by low-temperature hydrogenation.

Industrial-Scale Challenges

Purification

Chromatographic separation remains necessary to achieve >99% purity due to residual catalyst and stereoisomers. Advances in simulated moving bed (SMB) chromatography have reduced purification costs by 40%.

Regulatory Compliance

Residual ruthenium must be <10 ppm in pharmaceutical-grade material. Chelating resins like Dowex Optipore L-493 reduce Ru levels to 2–3 ppm .

Chemical Reactions Analysis

Types of Reactions

Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Antimalarial Activity

The compound's structural similarity to quinine suggests potential antimalarial properties. Research indicates that derivatives of quinine exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that modifications to the quinoline structure can enhance efficacy and reduce toxicity.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydroxy group at position 6 of quinoline derivatives increased their potency against multidrug-resistant strains of malaria . The compound's specific configuration may contribute to its interaction with the parasite's metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

Data Table: Anticancer Activity of (3R)-3-Hydroxy Quinine

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Inhibition of cell cycle progression
A549 (Lung Cancer)18Disruption of mitochondrial function

This table summarizes findings from various studies indicating that the compound's mechanism involves modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Research has suggested that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
A study conducted on animal models demonstrated that administration of (3R)-3-Hydroxy Quinine resulted in reduced oxidative stress and inflammation in neuronal tissues, suggesting a protective role against neurodegeneration . The mechanism appears to involve modulation of signaling pathways related to inflammation and oxidative stress response.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its effectiveness against drug-resistant bacteria positions it as a valuable candidate in the fight against antibiotic resistance.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization is necessary to enhance its efficacy .

Development of Drug Delivery Systems

The unique structure of (3R)-3-Hydroxy Quinine allows for its incorporation into nanocarriers for targeted drug delivery systems. Research has focused on utilizing this compound to improve the bioavailability and targeting of therapeutic agents.

Case Study:
A recent study explored the use of polymeric nanoparticles loaded with (3R)-3-Hydroxy Quinine for targeted delivery to cancer cells. The results indicated enhanced uptake by cancer cells compared to free drug administration, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

(R)-(5-Ethenyl-1-Azabicyclo[2.2.2]Octan-2-yl)-(6-Methoxyquinolin-4-yl)Methanol

  • Core structure : Same 1-azabicyclo[2.2.2]octane scaffold.
  • Substituents: Ethenyl group at position 5 (vs. position 3 in the target compound). (6-Methoxyquinolin-4-yl)methyl group at position 2 (vs. position 6). Hydroxyl group configuration: (R) (same as the target).
  • Implications: The positional isomerism of substituents may alter binding affinity or metabolic stability.

Exo-2-Azabicyclo[2.2.2]Octan-6-Ol Derivatives

  • Core structure : 2-azabicyclo[2.2.2]octane (nitrogen at position 2 vs. position 1 in the target).
  • Substituents: Hydroxyl group at position 6 (exo configuration).
  • Implications: The exo-hydroxy configuration may enhance solubility, while bulky substituents like diphenylpropyl could improve receptor binding.

Natural Product Analogs: Quinine and Cinchona Alkaloids

Quinine, a cinchona alkaloid, shares the following features with the target compound:

  • Bicyclic core: Contains an azabicyclo[2.2.2]octane moiety fused to a quinoline ring.
  • Substituents: 6′-Methoxy group on the quinoline. Vinyl and hydroxyl groups (stereochemistry: 8S,9R).
  • Key differences :
    • Quinine’s additional tetracyclic structure increases rigidity.
    • The target compound lacks the cinchona-specific carbostyril ring.
  • Pharmacological relevance : Quinine’s antimalarial activity is linked to its ability to intercalate into heme polymers. The target compound’s simplified structure may offer improved synthetic accessibility but reduced target specificity.

Structural and Functional Data Comparison

Compound Name Core Structure Key Substituents Stereochemistry Pharmacological Notes Source
Target Compound 1-Azabicyclo[2.2.2] 3-ethenyl, 6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl], 3-ol (3R,4S,6S) Hypothesized antimalarial/antimicrobial
(R)-5-Ethenyl Derivative 1-Azabicyclo[2.2.2] 5-ethenyl, 2-(6-methoxyquinolin-4-yl)methyl, hydroxyl (R) Unreported activity
Exo-2-Azabicyclo[2.2.2]Octan-6-Ol 2-Azabicyclo[2.2.2] 6-hydroxy (exo), diphenylpropyl/oxadiazole Exo Bioactivity in CNS targets
Quinine Cinchonan (azabicyclo) 6′-methoxy, vinyl, hydroxyl (8S,9R) Antimalarial, muscle relaxant

Research Findings and Implications

Stereochemical Sensitivity : The (3R,4S,6S) configuration of the target compound likely enhances chiral recognition in biological systems compared to racemic mixtures of analogs .

Quinoline Interactions: The 6-methoxyquinolin-4-yl group may facilitate π-π stacking with aromatic residues in enzymes, akin to quinine’s mechanism .

Ring Size Effects : Azabicyclo[2.2.2] derivatives exhibit greater rigidity and metabolic stability than smaller (e.g., [3.2.1]) or larger bicyclic systems .

Biological Activity

The compound (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol is a complex bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes a bicyclic core and a methoxyquinoline moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It could act as a modulator for certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antioxidant Activity : The presence of the methoxy group suggests potential antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this structure. For example:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial5 µg/mL
Compound BFungal10 µg/mL

These findings suggest that the compound may exhibit significant antimicrobial activity, though specific data for this compound is limited.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

These results indicate that the compound may have potential as a chemotherapeutic agent.

Case Studies

Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and enhance cognitive function in animal models.

Case Study 2: Anticancer Properties
Research involving the application of this class of compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting a potential therapeutic application in oncology.

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[2.2.2]octane core in this compound?

Methodological Answer: The bicyclo[2.2.2]octane system can be synthesized via intramolecular cyclization using transition-metal-catalyzed reactions (e.g., palladium-mediated C–H activation) or photochemical methods. Protecting groups for hydroxyl and amino functionalities (e.g., acetyl or benzyl groups) are critical to prevent side reactions . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) should be employed. Post-cyclization functionalization of the ethenyl group may require Heck coupling or hydroboration-oxidation protocols .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and stereochemical integrity?

Methodological Answer:

  • HPLC-MS : Use reverse-phase chromatography with a chiral column (e.g., Chiralpak AD-H) to separate enantiomers and confirm purity (>98%) .
  • NMR Spectroscopy : 2D NOESY or COSY experiments resolve spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents on the bicyclo ring) .
  • X-ray Crystallography : Definitive proof of stereochemistry requires single-crystal analysis, particularly for the hydroxy and methoxyquinolinyl groups .

Q. How should researchers handle hygroscopic intermediates during synthesis?

Methodological Answer: Store intermediates under inert gas (N₂ or Ar) in sealed containers with desiccants (e.g., molecular sieves). Use anhydrous solvents (e.g., THF or DCM dried over CaH₂) and conduct reactions in flame-dried glassware. Monitor moisture-sensitive steps via FT-IR for OH/NH stretches .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic stereoisomerism be resolved?

Methodological Answer: Dynamic equilibria (e.g., chair flipping in the bicyclo system) may cause signal splitting. Use variable-temperature NMR (VT-NMR) to slow conformational changes. For example, cooling to −40°C in CD₂Cl₂ can "freeze" rotamers, simplifying splitting patterns. Alternatively, derivatize labile groups (e.g., acetylate the hydroxyl) to stabilize the structure .

Q. What experimental designs optimize yield in multi-step syntheses involving the methoxyquinolinyl moiety?

Methodological Answer: Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize the Mitsunobu reaction for coupling the methoxyquinolinyl fragment to the bicyclo core. Prioritize factors using Pareto charts and confirm robustness via triplicate runs .

Q. How does the compound’s stability vary under physiological pH conditions, and what structural modifications mitigate degradation?

Methodological Answer: The methoxyquinolinyl group is susceptible to oxidative demethylation at pH < 4. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. To enhance stability, replace the methoxy group with electron-withdrawing substituents (e.g., trifluoromethoxy) or sterically bulky groups (e.g., tert-butyl). Use deuterium exchange experiments (LC-MS) to identify labile protons .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Focus on key interactions:

  • Hydroxy groups as hydrogen bond donors.
  • The bicyclo core’s rigidity for entropic stabilization .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Poor oral bioavailability may explain reduced in vivo efficacy.
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites. For example, hydroxylation of the ethenyl group may alter target engagement .
  • Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery systems .

Q. Why do different labs report varying enantiomeric excess (ee) values for the same synthetic route?

Methodological Answer: Trace impurities in chiral catalysts (e.g., Pd²⁺ vs. Pd⁰ in asymmetric hydrogenation) or solvent polarity effects can alter ee. Standardize catalyst sources (e.g., use Pd(OAc)₂ from a single supplier) and validate ee via chiral HPLC with a reference standard. Cross-validate results using polarimetry and Mosher ester analysis .

Stability and Reactivity

Q. What are the degradation pathways of this compound under UV exposure, and how can photostability be enhanced?

Methodological Answer: UV-Vis spectroscopy and LC-MS/MS identify photodegradants (e.g., quinolinyl ring oxidation). Add UV absorbers (e.g., titanium dioxide) to formulations or modify the methoxyquinolinyl group with electron-donating substituents (e.g., amino) to reduce photooxidation .

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